

Confirming the structure of 3,4-dimethylidenenonanedioyl-CoA with authentic standard

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Compound of Interest

Compound Name: 3,4-dimethylidenenonanedioyl-CoA

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Confirming the Structure of 3,4-dimethylidenenonanedioyl-CoA: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the chemical structure of synthesized **3,4-dimethylidenenonanedioyl-CoA** by comparing it with a newly synthesized and rigorously characterized authentic standard. Due to the likely unavailability of a commercial standard for this specific molecule, this document outlines the necessary steps for its de novo synthesis, purification, and structural elucidation, followed by a direct comparison with the experimental sample.

Comparative Analysis of Authentic Standard and Experimental Sample

The primary objective is to demonstrate the structural identity between the synthesized authentic standard and the experimental sample of **3,4-dimethylidenenonanedioyl-CoA**. This is achieved by comparing their physicochemical properties obtained from various analytical

techniques. The data presented below is illustrative and should be replaced with experimental findings.

Table 1: High-Performance Liquid Chromatography (HPLC) Analysis

Parameter	Authentic Standard	Experimental Sample	Acceptance Criteria
Retention Time (min)	15.2	15.2	± 0.1 min
Peak Purity (PDA)	> 99%	> 99%	> 98%
Co-injection	Single Symmetrical Peak	N/A	A single symmetrical peak should be observed.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

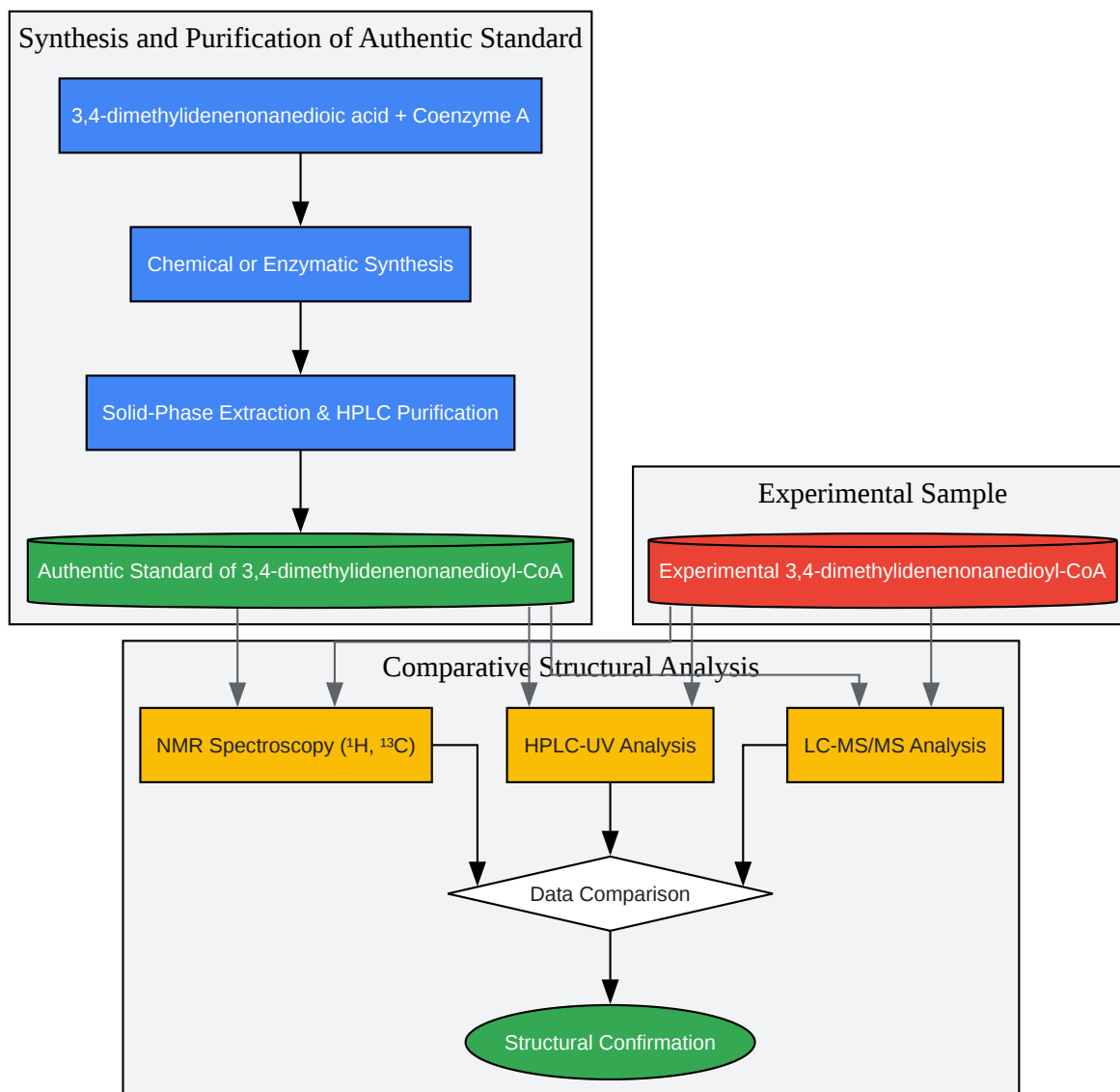
Parameter	Authentic Standard	Experimental Sample	Theoretical Value	Acceptance Criteria
[M+H] ⁺ (m/z)	936.3150	936.3151	936.3149	± 5 ppm
[M-H] ⁻ (m/z)	934.2994	934.2995	934.2993	± 5 ppm
Key MS/MS Fragments	Consistent Fragmentation Pattern	Consistent Fragmentation Pattern	N/A	Identical fragmentation patterns.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

Nucleus	Authentic Standard (δ , ppm)	Experimental Sample (δ , ppm)	Key Protons/Carbons
^1H	4.95, 5.10	4.95, 5.10	$=\text{CH}_2$
2.35	2.35	$-\text{CH}_2-\text{C}=\text{}$	
2.85	2.85	$-\text{CH}_2-\text{C}=\text{O}$	
^{13}C	145.1	145.1	$=\text{C}(\text{CH}_2)_2$
115.8	115.8	$=\text{CH}_2$	
173.2	173.2	$\text{C}=\text{O}$ (Thioester)	

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the synthesis of the authentic standard, its purification, and the subsequent comparative analysis against the experimental sample.



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Caption: Workflow for structural confirmation of **3,4-dimethylidenenonanedioyl-CoA**.

Detailed Experimental Protocols

Synthesis of Authentic 3,4-dimethylidenenonanedioyl-CoA

The synthesis of the authentic standard can be achieved through established methods for acyl-CoA synthesis. One common approach is the mixed anhydride method.

- Materials: 3,4-dimethylidenenonanedioic acid, Coenzyme A (trilithium salt), N,N'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF, anhydrous), Triethylamine (TEA), Water (HPLC grade).
- Procedure:
 - Dissolve 3,4-dimethylidenenonanedioic acid in anhydrous THF.
 - Add CDI in a 2:1 molar ratio to the dicarboxylic acid and stir at room temperature for 1 hour to form the activated intermediate.
 - In a separate vial, dissolve Coenzyme A trilithium salt in water and adjust the pH to 7.5 with TEA.
 - Slowly add the activated dicarboxylic acid solution to the Coenzyme A solution with vigorous stirring.
 - Maintain the pH at 7.5 by adding TEA as needed.
 - Allow the reaction to proceed for 4 hours at room temperature.
 - Monitor the reaction progress by reverse-phase HPLC.

Purification by HPLC

The synthesized **3,4-dimethylidenenonanedioyl-CoA**, as well as the experimental sample, should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Instrumentation: Preparative HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).

- Mobile Phase A: 50 mM Ammonium Acetate, pH 5.3.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
- Detection: 260 nm.
- Procedure:
 - Dissolve the crude reaction mixture or the experimental sample in Mobile Phase A.
 - Inject the sample onto the equilibrated HPLC column.
 - Collect fractions corresponding to the major peak with the expected retention time.
 - Pool the pure fractions and lyophilize to obtain the purified product.

HPLC-UV Analysis

Analytical HPLC is used to determine the retention time and purity of the authentic standard and the experimental sample.

- Instrumentation: Analytical HPLC system with a photodiode array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).
- Mobile Phase and Gradient: As described for preparative HPLC, but with a flow rate of 1 mL/min.
- Procedure:
 - Inject the purified authentic standard and the experimental sample separately.
 - For co-injection, mix equal amounts of the standard and the sample and inject.
 - Record the retention times and assess peak purity using the PDA detector.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is employed to determine the accurate mass and fragmentation pattern of the molecules.^[1]

- Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
- Procedure:
 - Infuse the purified samples into the mass spectrometer via the LC system.
 - Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ions.
 - Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns.
 - Compare the accurate mass and fragmentation spectra of the authentic standard and the experimental sample.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.^{[2][3][4][5][6]}

- Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
- Solvent: D₂O.
- Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) as needed.
- Procedure:
 - Dissolve the lyophilized samples in D₂O.
 - Acquire ¹H and ¹³C NMR spectra for both the authentic standard and the experimental sample.
 - Process the data and assign the chemical shifts for all protons and carbons.

- Compare the spectra to ensure they are identical.

By following these protocols and comparing the resulting data as outlined in the tables, researchers can confidently confirm the structure of their synthesized **3,4-dimethylidenenonanediol-CoA**.

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